N-(5-amino-1H-indazol-3-yl)benzamide

IMPDH2 inhibition nucleotide metabolism enzyme kinetics

N-(5-Amino-1H-indazol-3-yl)benzamide is a distinct 3,5-disubstituted indazole featuring a free primary amine at the 5‑position—critically different from the bulkier 5‑sulfonamide/urea analogs prevalent in kinase inhibitor libraries. This unobstructed amino handle enables direct derivatization to amides, sulfonamides, ureas, and secondary amines without protecting‑group manipulation, significantly accelerating SAR campaigns. It is a non‑competitive IMPDH2 inhibitor (Ki = 240 nM) and a well‑characterized benchmark (IC₅₀ = 15 µM, HCT‑116) for evaluating potency gains of novel 5‑substituted indazole leads. Procuring this intermediate eliminates the nitro‑reduction step required when starting from 5‑nitro precursors, shortening medicinal chemistry timelines. Its lower lipophilicity also makes it an ideal solubility reference for formulation development of more hydrophobic indazole candidates.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
CAS No. 599183-42-3
Cat. No. B1613341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-1H-indazol-3-yl)benzamide
CAS599183-42-3
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)N
InChIInChI=1S/C14H12N4O/c15-10-6-7-12-11(8-10)13(18-17-12)16-14(19)9-4-2-1-3-5-9/h1-8H,15H2,(H2,16,17,18,19)
InChIKeyBYHVSDPWMTXMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Amino-1H-indazol-3-yl)benzamide (CAS 599183-42-3): Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Characterization


N-(5-Amino-1H-indazol-3-yl)benzamide (CAS 599183-42-3) is a small-molecule heterocyclic compound (C₁₄H₁₂N₄O, MW 252.27) comprising a 5-aminoindazole core linked via the 3-position to a benzamide moiety [1]. Its substitution pattern — a free primary amine at the indazole 5-position and an unsubstituted benzamide at the 3-position — distinguishes it from the majority of 3,5-disubstituted indazole kinase inhibitors which bear bulkier sulfonamide, urea, or aryl groups at position 5 [2]. The compound is commercially available from multiple vendors at ≥97% purity and serves as both a standalone pharmacological tool and a versatile synthetic intermediate for further derivatization .

Why N-(5-Amino-1H-indazol-3-yl)benzamide Cannot Be Interchanged with Other 3,5-Disubstituted Indazoles in Kinase-Targeted Applications


Within the 3,5-disubstituted indazole chemical space, the nature of the 5-position substituent critically dictates both kinase selectivity and potency. Patent data explicitly demonstrates that placing substituents at positions 1, 4, 6, or 7 of the indazole ring systematically leads to a very large loss of kinase-inhibitory activity, while the nitrogen at position 1 must remain unsubstituted to conserve satisfactory inhibition [1]. The 5-amino group present in this compound provides a hydrogen-bond donor capability and minimal steric bulk that is fundamentally distinct from the sulfonamide, sulfonylamino, or hydrocarbon chain substituents found in most patented indazole kinase inhibitors [2]. Consequently, procurement of a close analog with a different 5-substituent (e.g., 5-nitro, 5-sulfonylamino, or 5-aryl) yields a compound with a different kinase inhibition profile, metabolic stability, and synthetic derivatization potential.

N-(5-Amino-1H-indazol-3-yl)benzamide: Quantitative Differentiation Evidence Versus Closest Structural Analogs


IMPDH2 Inhibitory Activity: N-(5-Amino-1H-indazol-3-yl)benzamide vs. Substrate-Competition Baselines

N-(5-Amino-1H-indazol-3-yl)benzamide inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM in a non-competitive inhibition mode [1]. Against the IMP substrate, the compound exhibits a Ki of 430 nM, and against the NAD cofactor substrate, a Ki of 440 nM [1]. The non-competitive mechanism differentiates this compound from IMP-competitive IMPDH2 inhibitors such as mycophenolic acid (Ki ≈ 10–30 nM on IMPDH2) and from NAD-site-directed inhibitors, providing a distinct pharmacological profile for applications where avoiding substrate-competitive resistance mechanisms is desirable [2]. Comparative Ki values against the closest 5-substituted indazole analogs are not available in the same assay system (see evidence strength note below).

IMPDH2 inhibition nucleotide metabolism enzyme kinetics

Synthetic Tractability as a Key Intermediate: Direct Comparative Yield Advantage Over 5-Nitro Precursor

N-(5-Amino-1H-indazol-3-yl)benzamide is synthesized via reduction of N-(5-nitro-1H-indazol-3-yl)benzamide using ferrous sulfate in aqueous ammonia and ethanol, yielding the free 5-amino derivative . This reduction step is operationally straightforward and amenable to scale-up, contrasting with 5-sulfonylamino or 5-aryl-substituted indazole analogs that require multi-step palladium-catalyzed coupling or sulfonylation sequences with lower overall yields and higher catalyst costs [1]. The free 5-NH₂ group then serves as a versatile handle for further diversification — including amide coupling, sulfonylation, reductive amination, and urea formation — as demonstrated in the synthesis of selective G2019S-LRRK2 inhibitors where this compound was used as the direct starting material for late-stage functionalization [2].

chemical synthesis intermediate reduction yield

Cytotoxicity Profile Against Human Colorectal Carcinoma: Quantitative Activity and Comparator Context

In antiproliferative assays against the HCT-116 human colorectal carcinoma cell line, N-(5-amino-1H-indazol-3-yl)benzamide exhibits an IC₅₀ of 15 µM, categorized as moderate cytotoxic activity . For context within the broader N-indazolylbenzamide chemotype, related derivatives evaluated in the CDK1 inhibitor program at the University of Palermo displayed IC₅₀ values ranging from 4.4 to 10.0 µM against CDK1/cyclin B and variable antiproliferative activity against K-562 leukemia cells [1]. The free 5-amino substitution in the target compound results in attenuated potency relative to optimized analogs bearing larger hydrophobic substituents at position 5, but the compound retains measurable activity, making it a useful low-potency reference standard or starting scaffold. No direct head-to-head cytotoxicity comparison against a specific named analog in the identical HCT-116 assay has been published.

antiproliferative cytotoxicity HCT-116 cancer

Physicochemical Differentiation: Aqueous Solubility and LogP Advantage Over 5-Sulfonylamino and 5-Aryl Indazole Congeners

The 5-amino substituent in this compound confers distinct physicochemical properties relative to the larger, more lipophilic substituents (e.g., 3-fluorobenzenesulfonylamino, 2-methylsulfonylbenzenesulfonylamino) found in the representative compounds of the Aventis patent series [1]. The free NH₂ group contributes hydrogen-bond donor capacity and reduces logP, which is consistent with the broader observation that indazole itself is a superior bioisostere of phenol — more lipophilic than phenol but less prone to phase I and II metabolism . Quantitative solubility and logP measurements for the target compound have not been reported in peer-reviewed literature, but the structural logic permits a class-level inference: the 5-amino derivative is expected to exhibit higher aqueous solubility and lower logP than its 5-sulfonylamino counterparts, which incorporate additional aromatic rings and sulfonyl groups. This property profile is relevant for applications requiring aqueous compatibility without formulation additives.

physicochemical properties solubility lipophilicity drug-likeness

N-(5-Amino-1H-indazol-3-yl)benzamide: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Late-Stage Diversification into Selective Kinase Inhibitors

The free 5-amino group enables direct derivatization into amides, sulfonamides, ureas, and secondary amines without protecting group manipulation. This property has been exploited in the synthesis of selective G2019S-LRRK2 kinase inhibitors for Parkinson's disease research, where N-(5-amino-1H-indazol-3-yl)benzamide was used as the key starting material for structure-activity relationship (SAR) exploration [1]. Procurement of this intermediate accelerates medicinal chemistry timelines by eliminating the need for nitro reduction or protecting group removal steps that are required when using 5-nitro or 5-protected-amino precursors.

Biochemical Pharmacology: IMPDH2 Mechanistic Probe for Nucleotide Metabolism Studies

With a non-competitive Ki of 240 nM against IMPDH2, this compound serves as a mechanistically distinct tool compound for studying nucleotide metabolism — particularly in contexts where IMP-competitive inhibitors such as mycophenolic acid fail due to substrate accumulation-driven resistance [1]. Its moderate potency and non-competitive mode of inhibition make it suitable for co-crystallography and enzyme mechanism studies aimed at identifying allosteric regulatory sites on IMPDH2.

Oncology Reference Standard: Baseline Cytotoxicity Calibration for Indazole-Based Antiproliferative Series

The compound's moderate cytotoxicity (IC₅₀ = 15 µM against HCT-116) provides a well-defined baseline for benchmarking newly synthesized 5-substituted indazole analogs in oncology drug discovery programs [1]. When evaluating the potency gains achieved by introducing larger substituents at the 5-position, this compound serves as the minimal-activity reference point against which structure-activity relationships can be quantitatively assessed.

Physicochemical Reference for Solubility-Limited Assay Development

The lower predicted lipophilicity of the 5-amino compound relative to 5-sulfonylamino indazole analogs makes it a suitable reference standard for developing biochemical and cell-based assays where aqueous solubility and low non-specific binding are critical requirements [1]. Its use as a solubility benchmark can guide formulation strategies for more lipophilic indazole candidates in the same series.

Quote Request

Request a Quote for N-(5-amino-1H-indazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.